molecular formula C16H24BrNO2 B5233529 (2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine

(2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine

Cat. No. B5233529
M. Wt: 342.27 g/mol
InChI Key: UCXXVXIRWXGCGZ-UHFFFAOYSA-N
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Description

(2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine, also known as 2C-B-FLY, is a synthetic psychedelic substance that belongs to the phenethylamine class. It was first synthesized in the early 1990s by a team of researchers led by Aaron P. Monte. 2C-B-FLY has gained popularity in recent years due to its unique effects and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of (2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine is not fully understood, but it is believed to work by activating the 5-HT2A receptor and altering the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to changes in perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of this compound are similar to those of other psychedelics, including altered perception, enhanced creativity, and increased empathy. It has also been reported to have a mild stimulant effect, with some users experiencing increased energy and alertness. However, more research is needed to fully understand the biochemical and physiological effects of this substance.

Advantages and Limitations for Lab Experiments

One advantage of using (2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a potentially useful tool for studying the role of this receptor in the brain. However, one limitation is the lack of research on its long-term effects and potential toxicity, which makes it difficult to determine its safety for use in humans.

Future Directions

There are several potential future directions for research on (2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another direction is the development of new compounds based on the structure of this compound, which could have improved therapeutic properties and reduced side effects. Finally, more research is needed to fully understand the biochemical and physiological effects of this substance and its potential risks and benefits for human use.

Synthesis Methods

The synthesis of (2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final product.

Scientific Research Applications

(2-bromo-4,5-dimethoxybenzyl)(2-methylcyclohexyl)amine has been the subject of several scientific studies, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. This makes it a potentially useful tool for studying the role of this receptor in the brain.

properties

IUPAC Name

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2/c1-11-6-4-5-7-14(11)18-10-12-8-15(19-2)16(20-3)9-13(12)17/h8-9,11,14,18H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXVXIRWXGCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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